molecular formula C11H11BrClNO B1380284 4-Bromo-3-chloro-N-cyclopropyl-N-methylbenzamide CAS No. 1522619-06-2

4-Bromo-3-chloro-N-cyclopropyl-N-methylbenzamide

Cat. No. B1380284
CAS RN: 1522619-06-2
M. Wt: 288.57 g/mol
InChI Key: VRFLTKSCCHKQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-chloro-N-cyclopropyl-N-methylbenzamide, also known as 4-BCNMB, is a synthetic organic compound belonging to the family of benzamides. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 265.6 g/mol. 4-BCNMB is used in scientific research, particularly in the field of biochemistry, as a tool to study the mechanisms of action of various biochemical processes.

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of related benzamide derivatives involves multiple steps, including bromination, chlorination, and functionalization with various groups, leading to compounds with potential biological activity. For example, one study detailed the synthesis and crystal structure of a chloro and nitrophenyl-substituted benzamide, highlighting structural properties like hydrogen bonding and pi-pi interactions which stabilize the molecule (Dian He et al., 2014).
  • Another study focused on synthesizing non-peptide small molecular antagonists, including bromo and chloro benzamide derivatives, which were characterized for their biological activity, emphasizing the significance of their structural features in medicinal chemistry (H. Bi, 2015).

Biological Activity and Applications

  • Benzamide derivatives have been explored for their antitumor properties, with some compounds exhibiting inhibition similar to known antitumor agents in various cancer cell lines. This suggests a potential for these compounds in cancer therapy, contingent on their structural characteristics and the presence of specific substituents (Dian He et al., 2014).
  • The synthesis of benzamide derivatives aimed at targeting specific receptors, such as CCR5 antagonists, showcases the application of such compounds in developing treatments for conditions like HIV, where blocking the CCR5 receptor can prevent viral entry into human cells (H. Bi, 2015).

Mechanism of Action

properties

IUPAC Name

4-bromo-3-chloro-N-cyclopropyl-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO/c1-14(8-3-4-8)11(15)7-2-5-9(12)10(13)6-7/h2,5-6,8H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFLTKSCCHKQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)C2=CC(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-chloro-N-cyclopropyl-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-chloro-N-cyclopropyl-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-chloro-N-cyclopropyl-N-methylbenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Bromo-3-chloro-N-cyclopropyl-N-methylbenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Bromo-3-chloro-N-cyclopropyl-N-methylbenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Bromo-3-chloro-N-cyclopropyl-N-methylbenzamide
Reactant of Route 6
Reactant of Route 6
4-Bromo-3-chloro-N-cyclopropyl-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.